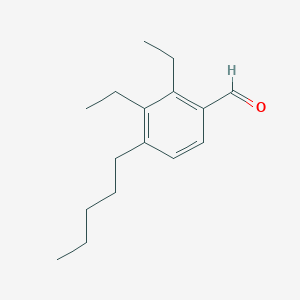
2,3-Diethyl-4-pentylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-4-pentylbenzaldehyde is an organic compound with the molecular formula C16H24O It is a derivative of benzaldehyde, characterized by the presence of ethyl and pentyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-4-pentylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent (e.g., ethylmagnesium bromide) is reacted with a suitable aldehyde precursor under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated control systems.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethyl-4-pentylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation using concentrated sulfuric acid (H2SO4); halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,3-Diethyl-4-pentylbenzoic acid.
Reduction: 2,3-Diethyl-4-pentylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction (e.g., nitro, sulfonyl, or halogenated compounds).
Aplicaciones Científicas De Investigación
2,3-Diethyl-4-pentylbenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2,3-Diethyl-4-pentylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, lacking the ethyl and pentyl substituents.
4-Pentylbenzaldehyde: Similar structure but without the ethyl groups.
2,3-Diethylbenzaldehyde: Similar structure but without the pentyl group.
Uniqueness
2,3-Diethyl-4-pentylbenzaldehyde is unique due to the presence of both ethyl and pentyl groups, which can influence its chemical reactivity and physical properties. These substituents may enhance its solubility in organic solvents and modify its interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
820238-21-9 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
2,3-diethyl-4-pentylbenzaldehyde |
InChI |
InChI=1S/C16H24O/c1-4-7-8-9-13-10-11-14(12-17)16(6-3)15(13)5-2/h10-12H,4-9H2,1-3H3 |
Clave InChI |
RLCCCMRERHHSEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=C(C=C1)C=O)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


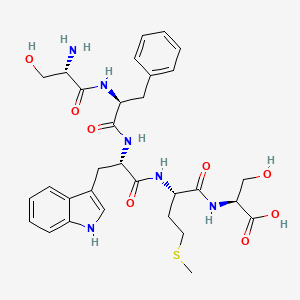
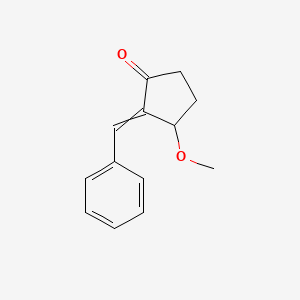
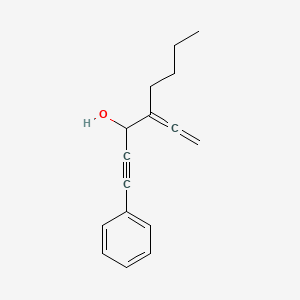
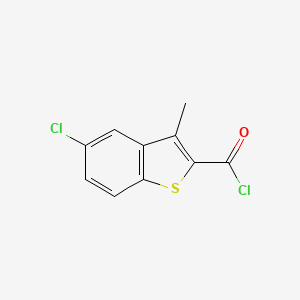
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
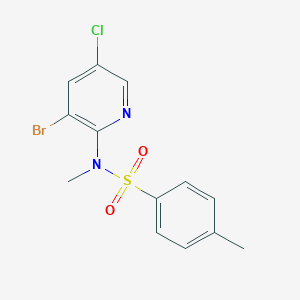
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
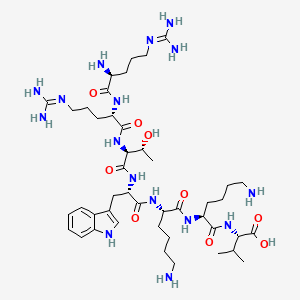
![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)
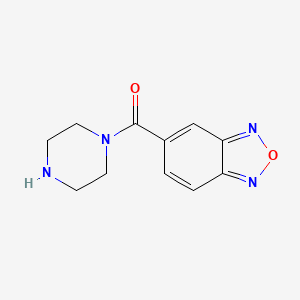
![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
